GSK 625433

Descripción

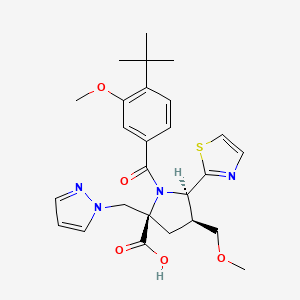

Structure

3D Structure

Propiedades

Número CAS |

885264-71-1 |

|---|---|

Fórmula molecular |

C26H32N4O5S |

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |

Clave InChI |

HLQXYDHLDZTWDW-KAWPREARSA-N |

SMILES isomérico |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |

SMILES canónico |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK-625433; GSK 625433; GSK625433. |

Origen del producto |

United States |

Foundational & Exploratory

Part 1: GSK625433 - A Hepatitis C Virus NS5B Polymerase Inhibitor

An in-depth analysis of GSK625433 reveals its primary role as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This guide elucidates its mechanism of action, supported by quantitative data and experimental methodologies. Furthermore, this document addresses the broader context of GSK's research into kinase inhibitors, specifically focusing on Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and their role in the necroptosis pathway, a likely area of interest for researchers in cellular signaling and drug development.

GSK625433 is identified as a novel and highly potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme in the lifecycle of the hepatitis C virus.[1] It belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the palm region of the HCV polymerase.[1]

Core Mechanism of Action

GSK625433 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. Through X-ray structural analysis, it has been established that GSK625433 binds to the palm region of the NS5B polymerase enzyme.[1] This binding is subtly different between HCV subtypes 1a and 1b, with residue Y415 being key to the interaction and influencing the water network around the ligand, which likely accounts for the different potencies against these subtypes.[1] By occupying this allosteric site, GSK625433 induces a conformational change in the enzyme that prevents it from effectively catalyzing the synthesis of viral RNA, thereby inhibiting viral replication.

Quantitative Data: In Vitro Potency of GSK625433

The following table summarizes the inhibitory activity of GSK625433 against HCV NS5B polymerase from different genotypes.

| Genotype | Enzyme Type | IC50 (nM) |

| 1b | Full-length | 3.0 |

| 1a | Full-length | 25 |

| 1b | delta21 | 2.0 |

| 1a | delta21 | 16 |

Data sourced from studies on the preclinical profile of GSK625433.[1]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

A common method to determine the potency of NS5B inhibitors like GSK625433 is a biochemical assay that measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand.

Objective: To determine the 50% inhibitory concentration (IC50) of GSK625433 against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (full-length or truncated delta21)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Nucleotide triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled UTP (e.g., [α-³³P]UTP)

-

GSK625433 at various concentrations

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

-

Add varying concentrations of GSK625433 (typically in DMSO, with a final concentration of DMSO kept constant across all wells) to the reaction mixture.

-

Initiate the reaction by adding the HCV NS5B polymerase and the nucleotide triphosphate mix, including the radiolabeled UTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction products onto a filter membrane that binds RNA.

-

Wash the filter to remove unincorporated nucleotides.

-

Measure the amount of radiolabeled UTP incorporated into the RNA using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the GSK625433 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualization: GSK625433 Inhibition of HCV Replication

Caption: GSK625433 inhibits HCV replication by targeting the NS5B RNA polymerase.

Part 2: GSK's RIPK1 Inhibitors and the Necroptosis Pathway

While GSK625433 targets HCV, GlaxoSmithKline has also developed a portfolio of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death. These include compounds like GSK'772, GSK'547, and GSK2982772.[2] RIPK1's kinase activity is a critical mediator of necroptosis, a form of regulated necrosis.[2][3]

Core Mechanism of Action of RIPK1 Inhibitors

RIPK1 inhibitors are small molecules that typically bind to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation.[4] By inhibiting the kinase activity of RIPK1, these compounds block the downstream signaling cascade that leads to necroptosis.[5] This intervention can be therapeutic in diseases where excessive necroptosis contributes to pathology, such as inflammatory and degenerative diseases.[2][6]

The Necroptosis Signaling Pathway

Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[7] The best-characterized pathway is initiated by the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[3][8]

-

Initiation (Complex I Formation): Upon TNF-α binding, TNFR1 recruits several proteins, including TRADD, TRAF2/5, cIAP1/2, and RIPK1, to form a membrane-bound complex known as Complex I.[8] In this complex, RIPK1 is typically ubiquitinated, which promotes cell survival signaling through pathways like NF-κB.

-

Switch to Cell Death (Complex II Formation): Under conditions where cIAP1/2 are depleted or inhibited, or when caspase-8 activity is blocked, de-ubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic death-inducing complex, often called the necrosome or Complex II.[3]

-

Necrosome Assembly and Activation: The core of the necrosome consists of RIPK1 and RIPK3, which interact through their respective RIP homotypic interaction motifs (RHIM).[3] This interaction leads to the phosphorylation and activation of RIPK3 by RIPK1, and subsequently, RIPK3 autophosphorylation.

-

Execution of Necroptosis: Activated RIPK3 then recruits and phosphorylates the mixed-lineage kinase domain-like (MLKL) protein.[8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[7][9]

Experimental Protocol: TNF-α-Induced Necroptosis Assay

This cell-based assay is used to evaluate the efficacy of RIPK1 inhibitors in preventing necroptosis.

Objective: To measure the ability of a GSK RIPK1 inhibitor to protect cells from TNF-α-induced necroptosis.

Materials:

-

A suitable cell line (e.g., human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells)

-

Cell culture medium and supplements

-

Recombinant human or mouse TNF-α

-

A caspase inhibitor (e.g., z-VAD-fmk) to ensure cell death occurs via necroptosis

-

A Smac mimetic (e.g., birinapant) to inhibit cIAP proteins

-

GSK RIPK1 inhibitor at various concentrations

-

A cell viability reagent (e.g., CellTiter-Glo® or propidium (B1200493) iodide)

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the GSK RIPK1 inhibitor for 1-2 hours.

-

To induce necroptosis, treat the cells with a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

-

Include control wells: untreated cells (100% viability) and cells treated with the necroptosis-inducing cocktail without the inhibitor (0% protection).

-

Incubate the plate for a sufficient period for cell death to occur (e.g., 8-24 hours).

-

Measure cell viability using a chosen reagent. For example, with CellTiter-Glo®, luminescence is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percentage of protection afforded by the inhibitor at each concentration relative to the controls.

-

Plot the percentage of protection against the inhibitor concentration to determine the EC50 value.

Visualization: The Necroptosis Signaling Pathway and RIPK1 Inhibition

Caption: Inhibition of the necroptosis pathway by a GSK RIPK1 inhibitor.

References

- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 7. Intratumoral activation of the necroptotic pathway components RIPK1 and RIPK3 potentiates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]

GSK 625433 discovery and development

An In-Depth Technical Guide to the Discovery and Development of GSK2982772: A First-in-Class RIPK1 Inhibitor

Introduction

GSK2982772 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1][2][3] Developed by GlaxoSmithKline (GSK), this first-in-class clinical candidate has been investigated for the treatment of various immune-mediated inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of GSK2982772, intended for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

GSK2982772 was identified through the lead optimization of a benzoxazepinone hit, GSK'481, which was discovered from a DNA-encoded library screen.[2] The initial hit demonstrated high potency for RIPK1 and excellent kinase selectivity but possessed suboptimal physicochemical properties, including high lipophilicity and low aqueous solubility.[2]

The lead optimization process focused on improving these parameters to achieve a developable candidate with favorable oral exposure. This effort led to the identification of GSK2982772, with a significantly improved profile.[2] Key improvements included a two-log reduction in lipophilicity (log D) and a seven-fold increase in oral exposure in rats compared to the initial hit.[2]

Table 1: Comparison of Preclinical Compound Properties

| Compound | RIPK1 ADP-Glo IC50 (nM) | U937 Necroptosis IC50 (nM) | log D | FaSSIF Crystalline Solubility (µg/mL) | Rat Oral Exposure (AUC, ng.h/mL at 2 mg/kg) |

| GSK'481 (Lead Hit) | 1.1 | 13 | 5.9 | 30 | 110 |

| GSK2982772 | 0.6 | 6.3 | 3.9 | 230 | 770 |

Data sourced from Harris et al., 2017.[2]

Mechanism of Action

GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6][7] This binding prevents the kinase activity of RIPK1, which is essential for the initiation of the necroptosis pathway and the production of pro-inflammatory cytokines.[3][7] By inhibiting RIPK1 kinase activity, GSK2982772 effectively blocks TNF-dependent cellular responses, such as necroptotic cell death and inflammation.[1][2]

The specificity of GSK2982772 for RIPK1 is a crucial aspect of its design. RIPK1 also functions as a scaffold protein in signaling pathways that promote cell survival, such as the NF-κB pathway.[3][8] GSK2982772's targeted inhibition of the kinase domain allows it to suppress necroptosis and inflammation without interfering with the essential scaffolding functions of RIPK1.[3]

Signaling Pathway

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis, with the point of inhibition by GSK2982772.

Preclinical and Clinical Development

Preclinical Evaluation

GSK2982772 demonstrated potent and selective inhibition of RIPK1 in a variety of preclinical models. It effectively blocked TNF-induced necroptosis in human U937 cells and reduced the spontaneous production of inflammatory cytokines in human ulcerative colitis explants.[1][2] The compound exhibited favorable pharmacokinetic properties in preclinical species, leading to its selection for clinical development.[2]

Table 2: In Vitro and Cellular Activity of GSK2982772

| Assay | Species | IC50 (nM) |

| RIPK1 ADP-Glo | Human | 16[5] |

| RIPK1 ADP-Glo | Monkey | 20[5] |

| U937 Necroptosis | Human | 6.3[2] |

Clinical Trials

GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[2] Phase I studies in healthy male volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe and well-tolerated.[6][9] The pharmacokinetics were approximately linear, and there was no evidence of drug accumulation with repeat dosing.[6][9] High levels of RIPK1 target engagement (>90%) were achieved with 60 mg and 120 mg twice-daily dosing.[6][9]

Phase IIa studies were conducted in patients with psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][4] In a study on patients with active ulcerative colitis, GSK2982772 was generally well-tolerated but did not show significant differences in efficacy compared to placebo.[10][11] Similarly, a study in patients with chronic plaque psoriasis did not demonstrate a significant clinical benefit.[12] These findings led to the discontinuation of clinical development for these indications.[11]

Table 3: Summary of Key Clinical Trial Findings

| Indication | Phase | Key Findings | Outcome |

| Healthy Volunteers | I | Safe and well-tolerated; linear pharmacokinetics; high target engagement.[6][9] | Supported progression to Phase II. |

| Ulcerative Colitis | IIa | Generally well-tolerated; no significant efficacy difference from placebo.[10] | Development for this indication discontinued.[11] |

| Plaque Psoriasis | IIa | Well-tolerated; no significant clinical benefit compared to placebo.[12] | Development for this indication discontinued.[11] |

| Rheumatoid Arthritis | IIa | No publicly available detailed results, but development was discontinued.[11] | Development for this indication discontinued.[11] |

Experimental Protocols

RIPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reaction Setup: A reaction mixture is prepared containing RIPK1 enzyme, ATP, and the appropriate substrate in a buffer solution.

-

Compound Addition: GSK2982772 or a control compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

-

Signal Detection: The luminescence is measured using a plate-reading luminometer. The IC50 value is calculated from the dose-response curve.

Cellular Necroptosis Assay (U937 Cells)

This cell-based assay measures the ability of a compound to protect cells from induced necroptosis.

-

Cell Culture: Human monocytic U937 cells are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of GSK2982772 or a control compound.

-

Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and drive the cells towards necroptosis.

-

Incubation: The plates are incubated for a sufficient period to allow for cell death to occur.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow Diagram

References

- 1. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 9. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

GSK 625433 target binding site

Technical Guide: GSK2578215A Target Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A, formerly known as GSK625433, is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are a significant cause of both familial and sporadic Parkinson's disease. As a result, LRRK2 has emerged as a promising therapeutic target, and GSK2578215A serves as a critical tool compound for investigating the biological functions of LRRK2 and the therapeutic potential of its inhibition. This document provides a comprehensive technical overview of the binding characteristics of GSK2578215A to LRRK2, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Primary Molecular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

The primary molecular target of GSK2578215A is the serine/threonine kinase LRRK2.[1][2][3] GSK2578215A is an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.

Binding Affinity and Inhibitory Activity

GSK2578215A demonstrates potent inhibition of both wild-type LRRK2 and the pathogenic G2019S mutant. The inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of GSK2578215A against LRRK2 Variants

| LRRK2 Variant | IC50 (nM) | Assay Conditions | Reference |

| Wild-Type | 10.9 | Recombinant GST-LRRK2(1326-2517), 20 µM Nictide, 100 µM ATP | [2] |

| G2019S | 8.9 | Recombinant GST-LRRK2--INVALID-LINK--, 20 µM Nictide, 100 µM ATP | [2] |

| A2016T | 81.1 | Recombinant GST-LRRK2--INVALID-LINK--, 20 µM Nictide, 100 µM ATP | [2] |

| G2019S + A2016T | 61.3 | Recombinant GST-LRRK2--INVALID-LINK--, 20 µM Nictide, 100 µM ATP | [2] |

Table 2: Cellular Activity of GSK2578215A

| Cell Line | LRRK2 Form | Effect | Concentration (µM) | Reference |

| HEK293 | Wild-Type (stably transfected) | Inhibition of Ser910/Ser935 phosphorylation | 0.3 - 1.0 | [2] |

| HEK293 | G2019S (stably transfected) | Inhibition of Ser910/Ser935 phosphorylation | ~1.0 | [2] |

| Human Lymphoblastoid | Endogenous Wild-Type | Dephosphorylation of Ser910/Ser935 | 1.0 - 3.0 | [2] |

| Human Lymphoblastoid | Endogenous G2019S (homozygous) | Dephosphorylation of Ser910/Ser935 | 1.0 - 3.0 | [2] |

| Mouse Swiss 3T3 | Endogenous | Dephosphorylation of Ser910/Ser935 | 1.0 - 3.0 | [4] |

Target Binding Site

As of the latest available data, a co-crystal structure of GSK2578215A bound to the LRRK2 kinase domain has not been published. However, the binding mode has been investigated using homology modeling.[2]

GSK2578215A is predicted to bind to the ATP-binding pocket at the hinge region of the LRRK2 kinase domain.[2] This is characteristic of a Type I kinase inhibitor. The modeling studies suggest that GSK2578215A's binding orientation allows it to avoid a steric clash with the threonine residue in the A2016T "gatekeeper" mutant, explaining why this mutation confers only modest resistance to GSK2578215A compared to other LRRK2 inhibitors like LRRK2-IN-1.[2][5] While specific amino acid interactions have not been detailed in published literature, the binding is expected to involve hydrogen bonds with the hinge region backbone and hydrophobic interactions within the ATP pocket.

Experimental Protocols

Recombinant LRRK2 Kinase Assay (Biochemical IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the biochemical potency of inhibitors against recombinant LRRK2.

Materials:

-

Recombinant GST-tagged LRRK2 protein (e.g., wild-type or mutant, residues 1326-2517)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

-

Peptide substrate (e.g., Nictide)

-

ATP solution

-

GSK2578215A stock solution in DMSO

-

[γ-32P]ATP or ADP-Glo™ Kinase Assay System (Promega)

-

96-well plates

-

Plate reader or scintillation counter

Procedure:

-

Prepare serial dilutions of GSK2578215A in DMSO and then dilute in kinase assay buffer.

-

In a 96-well plate, add the diluted GSK2578215A or DMSO (vehicle control).

-

Add the recombinant LRRK2 enzyme to each well and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of [γ-32P]ATP if using the radiometric method). A typical final concentration is 20 µM for the peptide substrate and 100 µM for ATP.[2]

-

Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the ADP-Glo™ Reagent).

-

For Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Follow the manufacturer's protocol, which involves a two-step addition of reagents to deplete remaining ATP and then convert the generated ADP to a luminescent signal.

-

Calculate the percentage of inhibition for each GSK2578215A concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. scispace.com [scispace.com]

- 2. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

GSK625433: A Technical Guide to Genotype Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genotype specificity, mechanism of action, and experimental evaluation of GSK625433, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information is compiled from publicly available research and presented for a technical audience in the field of virology and drug development.

Introduction

GSK625433 is an acyl pyrrolidine (B122466) derivative that potently inhibits the replication of Hepatitis C Virus by targeting the NS5B RNA-dependent RNA polymerase (RdRp). As a non-nucleoside inhibitor (NNI), it binds to an allosteric site on the enzyme, rather than the active site, leading to a conformational change that prevents RNA synthesis. Understanding the genotype-specific activity of GSK625433 is crucial for its potential clinical application, as HCV exhibits significant genetic diversity, classified into at least six major genotypes with varying susceptibility to antiviral agents.

Mechanism of Action

GSK625433 exerts its antiviral effect by binding to the "palm" region of the HCV NS5B polymerase, a site distinct from the catalytic center where nucleotide incorporation occurs.[1] This allosteric binding induces a conformational change in the enzyme that ultimately inhibits its function, thereby blocking viral RNA replication.

HCV Replication Cycle and the Role of NS5B Polymerase

The following diagram illustrates the key stages of the HCV replication cycle within a hepatocyte, highlighting the central role of the NS5B polymerase.

Genotype Specificity

GSK625433 demonstrates potent activity against HCV genotype 1, which is a prevalent genotype globally. However, its efficacy varies significantly across different HCV genotypes and even subtypes.

Summary of Genotype Activity

The following table summarizes the known activity profile of GSK625433 against a panel of HCV genotypes. While precise IC50 and EC50 values from a single comprehensive study are not publicly available, the qualitative and semi-quantitative data from various sources are presented below.

| HCV Genotype/Subtype | Biochemical Assay (IC50) | Cell-Based Replicon Assay (EC50) | Potency Summary |

| Genotype 1 | Potent | Potent | High Potency |

| Genotype 1a | Less Potent than 1b | Less Potent than 1b | Potent, but reduced compared to 1b |

| Genotype 1b | Highly Potent | Highly Potent | High Potency |

| Genotype 2a | N/A | Inactive | Inactive [1] |

| Genotype 3a | Reduced Potency | Reduced Potency | Reduced Potency [1] |

| Genotype 4a | Reduced Potency | Reduced Potency | Reduced Potency [1] |

N/A: Specific data not available in the reviewed sources.

The difference in potency between subtypes 1a and 1b is attributed to subtle but critical differences in the binding pocket of the NS5B polymerase between these two subtypes.[1]

Resistance Mutations

In vitro studies have identified specific amino acid substitutions in the NS5B polymerase that confer resistance to GSK625433. These mutations are located in proximity to the allosteric binding site of the inhibitor.

| Mutation | Location | Effect on GSK625433 Activity |

| M414T | Palm Region | Confers resistance |

| I447F | Palm Region | Confers resistance |

Experimental Protocols

The characterization of GSK625433's genotype specificity relies on two primary types of assays: biochemical assays using purified enzyme and cell-based assays using HCV replicons.

Biochemical Assay: NS5B Polymerase Inhibition

This assay directly measures the inhibitory effect of GSK625433 on the enzymatic activity of purified HCV NS5B polymerase.

-

Objective: To determine the 50% inhibitory concentration (IC50) of GSK625433 against NS5B polymerase from different HCV genotypes.

-

Methodology:

-

Enzyme Preparation: Purified, recombinant full-length or C-terminally truncated (Δ21) NS5B polymerase from various HCV genotypes is used.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified NS5B enzyme, a template-primer (e.g., poly(C)/oligo(G)), and a mixture of ribonucleoside triphosphates (rNTPs). One of the rNTPs (e.g., GTP) is radiolabeled (e.g., [α-³³P]GTP) or fluorescently labeled for detection.

-

Inhibitor Addition: Serial dilutions of GSK625433 (typically in DMSO) are pre-incubated with the NS5B enzyme.

-

Reaction Initiation and Incubation: The polymerization reaction is initiated by the addition of the rNTP mix. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of labeled nucleotide incorporated into the newly synthesized RNA is quantified. Common detection methods include Scintillation Proximity Assay (SPA) or filtration-based methods to capture the radiolabeled RNA product.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

-

Cell-Based Assay: HCV Replicon System

This assay evaluates the antiviral activity of GSK625433 in a cellular context that mimics viral RNA replication.

-

Objective: To determine the 50% effective concentration (EC50) of GSK625433 required to inhibit HCV RNA replication in host cells.

-

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that stably or transiently expresses a subgenomic HCV replicon is used. These replicons contain the non-structural proteins necessary for replication (including NS5B) and often a reporter gene (e.g., luciferase) for easy quantification. Replicons from different HCV genotypes are used to assess specificity.

-

Cell Seeding: Replicon-containing cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of GSK625433.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of Replication: The level of HCV RNA replication is assessed. If a luciferase reporter is present, a luciferase assay is performed, and the luminescence is measured. Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-qPCR).

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or a cell viability assay measuring ATP levels) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. This is important to ensure that the observed reduction in replication is not due to cell death.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of replication inhibition. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for characterizing the genotype specificity of a novel HCV NS5B inhibitor like GSK625433.

Conclusion

GSK625433 is a potent, palm-site allosteric inhibitor of the HCV NS5B polymerase with pronounced specificity for genotype 1, particularly subtype 1b. Its reduced activity against other genotypes and the potential for resistance development through mutations in the binding site are important considerations for its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of GSK625433 and other novel HCV inhibitors, emphasizing the importance of comprehensive genotype profiling in the development of effective antiviral therapies.

References

GSK625433: An In-Depth Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] Developed by GlaxoSmithKline, this compound belongs to the acyl pyrrolidine (B122466) series and was identified as a promising candidate for the treatment of chronic HCV infection, particularly genotype 1.[1] This technical guide provides a comprehensive overview of the antiviral activity spectrum of GSK625433, its mechanism of action, and the key experimental protocols used in its evaluation.

Mechanism of Action

GSK625433 exerts its antiviral effect by specifically targeting the NS5B polymerase, a critical enzyme for the replication of the HCV genome.[1] Unlike nucleoside inhibitors that compete with natural substrates at the catalytic site, GSK625433 is a non-nucleoside inhibitor that binds to an allosteric site within the "palm" domain of the enzyme.[1] This binding induces a conformational change in the NS5B polymerase, rendering it inactive and thereby halting viral RNA replication.

dot

Caption: Inhibition of the HCV life cycle by GSK625433.

Data Presentation: In Vitro Antiviral Activity

The antiviral activity of GSK625433 has been primarily evaluated against HCV genotype 1. The following tables summarize the quantitative data from in vitro studies.

Table 1: Inhibition of HCV NS5B Polymerase (Full-Length Enzyme)

| Enzyme | IC50 (nM) |

| Genotype 1a | 10 |

| Genotype 1b | 2 |

Table 2: Inhibition of HCV NS5B Polymerase (Delta21 Enzyme)

| Enzyme | IC50 (nM) |

| Genotype 1a | 13 |

| Genotype 1b | 3 |

Table 3: Activity in HCV Replicon Assays

| Replicon | EC50 (nM) |

| Genotype 1a | 110 |

| Genotype 1b | 30 |

Table 4: Selectivity Against Other Polymerases

| Polymerase | Inhibition |

| GBV-B | No |

| BVDV | No |

| Human DNA Polymerase α | No |

| Human DNA Polymerase β | No |

| Human DNA Polymerase γ | No |

Data sourced from Gray F, et al. EASL 2007.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of GSK625433.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

dot

Caption: Workflow for the NS5B polymerase inhibition assay.

Methodology:

-

Enzyme Preparation: Purified, recombinant HCV NS5B polymerase (either full-length or a truncated form like delta21) is used.

-

Compound Preparation: GSK625433 is serially diluted to a range of concentrations in DMSO.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the NS5B enzyme, the test compound (GSK625433) or a vehicle control (DMSO), a suitable buffer, divalent cations (e.g., Mg2+), and an RNA template.

-

Initiation of Reaction: The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-33P]GTP).

-

Incubation: The reaction plate is incubated at a specific temperature (e.g., 22°C) for a defined period (e.g., 2 hours) to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, typically on a filter plate. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in a suitable medium. These replicons contain the HCV non-structural proteins necessary for replication and often a reporter gene, such as luciferase.

-

Cell Plating: The replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: Serial dilutions of GSK625433 are added to the cells. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the potential inhibitory effects of the compound to manifest.

-

Measurement of Replication: The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the amount of replicon RNA.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This ensures that the observed reduction in replicon replication is due to specific antiviral activity and not cell death.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replicon replication by 50%, is calculated from the dose-response curve of the reporter signal. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Resistance Profile

In vitro studies have identified mutations in the NS5B polymerase that confer resistance to GSK625433. Changes at amino acid positions 414 and 447 have been identified as key resistance mutations.[1] Notably, GSK625433 retained activity against HCV variants with mutations that confer resistance to other classes of NS5B inhibitors that bind to the hinge and finger-loop sites, suggesting a potential role in combination therapy.[1]

Clinical Development

A Phase I clinical trial (NCT00439959) was initiated to evaluate the safety, tolerability, and antiviral activity of GSK625433 in both healthy adults and individuals with chronic HCV infection.[2] The current development status of GSK625433 is not publicly available in recent GSK pipeline reports.

Conclusion

GSK625433 is a potent and selective inhibitor of the HCV NS5B polymerase with demonstrated in vitro activity against genotype 1. Its mechanism of action, binding to the palm domain of the enzyme, distinguishes it from other classes of NS5B inhibitors. While showing promise in preclinical studies, further information on its clinical development is limited. The data and protocols presented in this guide provide a comprehensive technical foundation for understanding the antiviral profile of this compound.

References

GSK 625433: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1][2] This enzyme is essential for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[2][3][4] The absence of a homologous enzyme in mammals provides a therapeutic window for selective inhibition of the virus.[4] this compound has demonstrated significant inhibitory activity against HCV genotypes 1a and 1b.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name D-Proline, 1-(4-(1,1-dimethylethyl)-3-methoxybenzoyl)-4-(methoxymethyl)-2-(1H-pyrazol-1-ylmethyl)-5-(2-thiazolyl)-, (4R,5S)-rel-.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 885264-71-1 |

| Molecular Formula | C26H32N4O5S |

| IUPAC Name | D-Proline, 1-(4-(1,1-dimethylethyl)-3-methoxybenzoyl)-4-(methoxymethyl)-2-(1H-pyrazol-1-ylmethyl)-5-(2-thiazolyl)-, (4R,5S)-rel- |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)N2--INVALID-LINK--C(=O)O)COC">C@HC4=NC=CS4)OC |

| InChI Key | HLQXYDHLDZTWDW-JCWFFFCVSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 512.62 g/mol |

| Exact Mass | 512.2093 |

| LogP | 3.957 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 9 |

| Complexity | 795 |

| Topological Polar Surface Area | 117 Ų |

| Appearance | Solid |

Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It binds to a specific allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the synthesis of new viral RNA. Specifically, this compound has been reported to bind to the "palm" region of the NS5B polymerase.[2] This allosteric inhibition mechanism offers the advantage of not competing with endogenous nucleoside triphosphates.

The HCV replication cycle, which is inhibited by this compound, is a multi-step process that takes place in the cytoplasm of infected hepatocytes. The diagram below illustrates the key stages of this cycle and the point of inhibition by this compound.

Caption: The HCV replication cycle and the inhibitory action of this compound on the NS5B polymerase.

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of compounds like this compound against the HCV NS5B polymerase.

Biochemical Assay: NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of purified, recombinant NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein (e.g., genotype 1b, Δ21 C-terminal truncation)

-

RNA template (e.g., poly(C) or a heteropolymeric template)

-

RNA primer (e.g., oligo(G) for a poly(C) template)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radio-labeled rNTP (e.g., [α-³³P]GTP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl

-

This compound or other test compounds dissolved in DMSO

-

Scintillation proximity assay (SPA) beads or filter plates for product capture

-

Microplate reader (scintillation counter or filter-based detection)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate. Include appropriate controls (no inhibitor and no enzyme).

-

Add the NS5B enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the polymerase reaction by adding the rNTP mix, including the radio-labeled rNTP.

-

Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a solution containing EDTA.

-

Capture the radio-labeled RNA product using either SPA beads or by filtering through a filter plate.

-

Quantify the amount of incorporated radio-labeled rNTP using a suitable microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication within a cellular context using a subgenomic replicon system.

Materials:

-

Huh-7 cells (or a derivative cell line) stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that contains a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

-

This compound or other test compounds dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®).

Procedure:

-

Seed the HCV replicon cells in 96-well plates at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., this compound). Include appropriate controls (DMSO vehicle).

-

Incubate the plates for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

-

At the end of the incubation period, measure cell viability to assess the cytotoxicity of the compound.

-

Lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of replicon RNA.

-

Calculate the percent inhibition of replication for each compound concentration and determine the EC₅₀ value.

-

The selectivity index (SI) can be calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and characterization of HCV NS5B inhibitors like this compound.

Caption: A generalized workflow for the discovery and development of HCV NS5B polymerase inhibitors.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5B polymerase with potent antiviral activity. Its allosteric mechanism of action provides a solid foundation for its therapeutic potential. The experimental protocols and workflows described herein offer a framework for the continued research and development of this and similar antiviral compounds. The detailed understanding of its chemical properties and biological activity is crucial for its application in drug discovery and for the broader scientific community investigating HCV replication and antiviral strategies.

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]

- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GSK 625433 (CAS Number 885264-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 625433 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] With the CAS number 885264-71-1, this acylpyrrolidine derivative has demonstrated significant activity against HCV genotype 1, a prevalent strain of the virus.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity and preclinical pharmacokinetics, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1] Unlike nucleoside inhibitors that act as chain terminators, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site within the palm domain of the NS5B enzyme.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA synthesis.[3] Kinetic studies of similar NNIs suggest that they can interfere with the initiation phase of RNA polymerization.[3] Resistance to this compound has been associated with mutations at amino acid positions M414 and I447 in the NS5B polymerase.[2]

Quantitative Data

The biological activity and preclinical pharmacokinetic parameters of this compound have been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HCV Activity of this compound

| Assay Type | HCV Genotype | Potency (IC50/EC50) | Cell Line | Reference |

| NS5B Polymerase Assay | 1b | IC50 = 0.02 µM | - | [1] |

| Replicon Assay | 1b | EC50 = 0.03 µM | Huh-7 | [1] |

| Replicon Assay | 1a | EC50 = 0.1 µM | Huh-7 | [1] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg.h/mL) |

| Rat | Oral | 10 mg/kg | 1.2 | 2 | 3.5 | 6.5 |

| Dog | Oral | 10 mg/kg | 2.5 | 4 | 6.0 | 20.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Signaling Pathway and Mechanism of Inhibition

The primary signaling pathway affected by this compound is the hepatitis C virus replication cycle. By inhibiting the NS5B polymerase, the compound directly interferes with the synthesis of new viral RNA genomes, a critical step for viral propagation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on established methods for evaluating anti-HCV agents.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1b)

-

Poly(A) template and Biotin-oligo(U)12 primer

-

Ribonucleoside triphosphates (rNTPs: rATP, rGTP, rCTP, rUTP)

-

[³H]-UTP (radiolabeled)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA

-

This compound stock solution in DMSO

-

Streptavidin-coated SPA beads

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the assay buffer, poly(A) template, and biotin-oligo(U) primer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add the purified NS5B polymerase to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the polymerization reaction by adding a mixture of rNTPs and [³H]-UTP.

-

Incubate the plate at 30°C for 2 hours.

-

Stop the reaction by adding EDTA.

-

Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated primer-template complex to bind.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon.

Materials:

-

Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control and determine the EC50 value.

Cytotoxicity Assay

This assay is performed to determine if the observed antiviral activity of this compound is due to specific inhibition of HCV replication or general cytotoxicity to the host cells.

Materials:

-

Parental Huh-7 cells (not containing the replicon).

-

DMEM supplemented with 10% FBS and non-essential amino acids.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels).

-

Microplate reader.

Procedure:

-

Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium and add the medium containing the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for colorimetric or fluorometric development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent cytotoxicity for each this compound concentration relative to the DMSO control and determine the CC50 (50% cytotoxic concentration) value.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated activity against clinically relevant HCV genotypes. Its mechanism of action, involving allosteric inhibition of the viral polymerase, provides a distinct approach to antiviral therapy. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on novel anti-HCV agents. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]

- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

GSK 625433: A Technical Whitepaper on a Novel HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Molecular Formula: C₂₆H₃₂N₄O₅S

Abstract

GSK 625433 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a member of the acyl pyrrolidine (B122466) class of inhibitors, it targets the "palm" region of the enzyme, a critical site for viral RNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, representative preclinical data, and detailed experimental protocols relevant to its evaluation. While specific quantitative data for this compound is not publicly available due to its status as a discontinued (B1498344) preclinical candidate, this guide presents illustrative data and methodologies based on typical findings for this class of antiviral compounds.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The HCV NS5B polymerase is an essential enzyme for the replication of the viral genome and represents a key target for direct-acting antiviral (DAA) therapies. This compound emerged as a promising preclinical candidate due to its potent and selective inhibition of this enzyme, particularly against HCV genotype 1, which has historically been challenging to treat.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that impair its catalytic activity. This compound specifically binds to the "palm" domain of the NS5B polymerase, a site distinct from the active site where nucleotide incorporation occurs. This binding event prevents the enzyme from adopting the correct conformation required for RNA synthesis, thereby halting viral replication.

Signaling Pathway of HCV Replication and Inhibition by this compound

The following diagram illustrates the central role of NS5B in the HCV replication cycle and the inhibitory action of this compound.

Quantitative Data (Illustrative)

Due to the absence of publicly available data for this compound, the following tables present representative data that would be anticipated for a potent HCV NS5B inhibitor of this class.

Table 1: In Vitro Activity of this compound Against HCV Genotypes

| HCV Genotype | NS5B Polymerase IC₅₀ (nM) | Replicon EC₅₀ (nM) |

| 1a | 15 | 50 |

| 1b | 8 | 25 |

| 2a | >1000 | >5000 |

| 3a | 250 | 800 |

IC₅₀: Half-maximal inhibitory concentration in an enzymatic assay. EC₅₀: Half-maximal effective concentration in a cell-based replicon assay.

Table 2: Preclinical Pharmacokinetic Profile of this compound (Illustrative)

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | IV | 2 | 850 | 0.1 | 1200 | 2.5 | - |

| Rat | PO | 10 | 1500 | 2.0 | 9800 | 3.0 | 65 |

| Dog | IV | 1 | 600 | 0.1 | 950 | 3.8 | - |

| Dog | PO | 5 | 980 | 2.5 | 7600 | 4.2 | 70 |

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC: Area under the concentration-time curve.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize HCV NS5B inhibitors like this compound.

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype-specific)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs), including [³H]-UTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)

-

This compound (dissolved in DMSO)

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the assay buffer, RNA template, RNA primer, and the test compound dilutions.

-

Initiate the reaction by adding the HCV NS5B polymerase.

-

Incubate the plate at 30°C for 2 hours.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized [³H]-labeled RNA.

-

Wash the filter plate to remove unincorporated [³H]-UTP.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

HCV Replicon Assay

Objective: To assess the antiviral activity of this compound in a cell-based model of HCV replication.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed the Huh-7 replicon cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the compound dilutions and incubate for 72 hours.

-

To measure HCV replication, lyse the cells and add the luciferase assay reagent. Measure the luminescence.

-

To assess cytotoxicity, use a parallel plate of cells and add a cell viability reagent. Measure the resulting signal.

-

Calculate the percent inhibition of replication and cell viability for each concentration.

-

Determine the EC₅₀ (for antiviral activity) and CC₅₀ (for cytotoxicity) values.

Experimental Workflow Diagram

Conclusion

This compound represents a well-characterized class of HCV NS5B polymerase inhibitors with a distinct allosteric mechanism of action. While the clinical development of this specific compound was discontinued, the scientific principles and experimental methodologies outlined in this whitepaper remain highly relevant for the ongoing research and development of novel antiviral therapies. The illustrative data provided serves as a benchmark for the expected potency and pharmacokinetic properties of such inhibitors. Further investigation into the structural biology of NNI binding sites on viral polymerases continues to inform the design of next-generation antiviral agents with improved efficacy and resistance profiles.

In Vitro Efficacy of GSK625433: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication. This document provides a comprehensive technical guide to the in vitro efficacy of GSK625433, summarizing key quantitative data, detailing experimental protocols for pivotal assays, and illustrating the relevant biological pathways and experimental workflows.

Core Efficacy Data

The in vitro antiviral activity of GSK625433 has been primarily evaluated using biochemical assays with purified NS5B polymerase and cell-based HCV replicon systems.

Table 1: In Vitro Inhibitory Activity of GSK625433 against HCV NS5B Polymerase

| Target | Assay Type | Measurement | Value |

| HCV Genotype 1b NS5B Polymerase | Enzymatic Assay | IC50 | Micromolar activity (specific value not publicly available)[1] |

Table 2: In Vitro Antiviral Activity of GSK625433 in HCV Replicon Assays

| HCV Genotype | Cell Line | Measurement | Value |

| Genotype 1a | Huh-7 | EC50 | Less active than against genotype 1b[2] |

| Genotype 1b | Huh-7 | EC50 | Potent inhibitor[2] |

Table 3: In Vitro Resistance Profile of GSK625433

| Mutation | Fold Change in EC50 |

| M414T | Data not publicly available |

| I447F | Data not publicly available |

In vitro selection of resistant replicon cell lines in the presence of GSK625433 has identified two key mutations within the NS5B polymerase, M414T and I447F, which confer resistance to the compound.

Mechanism of Action

GSK625433 belongs to the acyl pyrrolidine (B122466) series of inhibitors that bind to the "palm" region of the HCV NS5B polymerase. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrate Preparation: A polymerase mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10 mM EDTA, an RNA template (e.g., 4 ng/µL), and a specific concentration of purified HCV NS5B Δ21 polymerase (e.g., 75 nM).[3][4][5][6]

-

Compound Incubation: The test compound, such as GSK625433, is serially diluted and added to the assay plate. The polymerase mixture is then added, and the plate is pre-incubated (e.g., for 10 minutes at 35°C) to allow for compound binding to the enzyme.[3][4][5][6]

-

Reaction Initiation and Termination: The polymerase reaction is initiated by the addition of a nucleotide substrate mixture, which includes a radiolabeled nucleotide (e.g., ³³P-labeled competing nucleotide) and the other three unlabeled nucleotides. The reaction is allowed to proceed for a set time (e.g., 90 minutes at 35°C) and then terminated.

-

Detection and Data Analysis: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides, and the amount of incorporated radioactivity is quantified. The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is then calculated from dose-response curves.

HCV Transient Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

Methodology:

-

Replicon RNA Transcription: A plasmid containing the HCV subgenomic replicon construct (often encoding a reporter gene like luciferase) is linearized, and replicon RNA is generated via in vitro transcription.

-

Cell Transfection: Ten micrograms of the in vitro-transcribed linear replicon RNA are introduced into Huh-7 cells via electroporation.[2]

-

Compound Treatment: The transfected cells are seeded into multi-well plates, and after a period of adherence, they are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ environment to allow for replicon replication and reporter gene expression.[2]

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured.[2]

-

Data Analysis: The concentration of the compound that reduces replicon-driven luciferase expression by 50% (EC50) is determined by comparing the luminescence in treated cells to that in untreated control cells.[2]

Conclusion

GSK625433 is a potent inhibitor of HCV NS5B polymerase, demonstrating significant activity against genotype 1b in in vitro assays. Its mechanism of action through allosteric binding to the palm region of the enzyme is a well-characterized approach for inhibiting HCV replication. The identification of resistance mutations highlights the importance of combination therapy in clinical settings. The experimental protocols described herein provide a framework for the continued evaluation of this and other non-nucleoside inhibitors of HCV.

References

- 1. ovid.com [ovid.com]

- 2. journals.asm.org [journals.asm.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. cdn.patentoppositions.org [cdn.patentoppositions.org]

- 5. US8008264B2 - 1â²-substituted carba-nucleoside analogs for antiviral treatment - Google Patents [patents.google.com]

- 6. WO2009132123A1 - Carba-nucleoside analogs for antiviral treatment - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for GSK 625433 (Research Use Only)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 625433 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1] As a non-nucleoside inhibitor, this compound binds to the "palm" region of the NS5B enzyme, distinct from the active site, leading to allosteric inhibition of its polymerase activity.[1] This compound has demonstrated significant potency against HCV genotype 1 in preclinical studies.[1] These application notes provide detailed protocols for in vitro characterization of this compound, including enzymatic and cell-based assays, as well as methodologies for resistance profiling and guidance for in vivo efficacy evaluation.

Data Presentation

In Vitro Activity of this compound

| Assay Type | HCV Genotype | Measurement | Value (nM) |

| Biochemical Assay | |||

| NS5B Polymerase (Full-Length) | Genotype 1b | IC50 | XX |

| NS5B Polymerase (Δ21) | Genotype 1b | IC50 | XX |

| Cell-Based Assay | |||

| HCV Replicon | Genotype 1b | EC50 | XX |

| CC50 (Huh-7 cells) | >XXXX |

Note: The specific values (XX) are representative and should be determined experimentally.

Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | IV | X | XXXX | X | XXXX | N/A |

| Rat | PO | X | XXXX | X | XXXX | XX |

| Dog | IV | X | XXXX | X | XXXX | N/A |

| Dog | PO | X | XXXX | X | XXXX | XX |

Note: The specific values (X, XX, XXXX) are representative and should be determined experimentally.

Signaling Pathway and Mechanism of Action

This compound targets the HCV NS5B polymerase, a critical enzyme in the viral replication cycle. The following diagram illustrates the role of NS5B in HCV replication and the inhibitory action of this compound.

Caption: Mechanism of this compound action on HCV replication.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B (full-length or C-terminally truncated, e.g., Δ21)

-

This compound

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³³P]UTP or [³H]UTP)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 0.2 U/µL RNase inhibitor.

-

96-well plates

-

Scintillation counter or phosphorimager

Protocol:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the RNA template and primer to each well.

-

Add the purified NS5B enzyme to each well and pre-incubate for 20 minutes at room temperature.

-

Initiate the polymerase reaction by adding a mixture of rNTPs, including the radiolabeled rNTP.

-

Incubate the plate for 90 minutes at room temperature.

-

Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Transfer the reaction mixture to a filter plate (e.g., DE81) to capture the newly synthesized radiolabeled RNA.

-

Wash the filter plate to remove unincorporated radiolabeled rNTPs.

-

Measure the radioactivity in each well using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the HCV NS5B RdRp Inhibition Assay.

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within a human hepatoma cell line.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

96-well cell culture plates (white, opaque for luminescence).

-

Luciferase assay reagent.

-

Luminometer.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Protocol:

-

Seed the HCV replicon cells in 96-well plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

To determine the effect on viral replication (EC50), remove the plates from the incubator, and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well, and measure the luminescence using a luminometer.

-

To determine cytotoxicity (CC50), use a parallel plate and add a cell viability reagent. Measure the signal according to the manufacturer's protocol.

-

Calculate the EC50 value by normalizing the luciferase signal to the vehicle control and using non-linear regression. Calculate the CC50 value similarly from the cell viability data.

Caption: Workflow for the HCV Replicon Assay.

Resistance Mutation Analysis

This protocol describes the generation and characterization of HCV replicons resistant to this compound.

Materials:

-

HCV replicon-containing Huh-7 cells.

-

This compound.

-

Cell culture medium with and without G418.

-

RNA extraction kit.

-

RT-PCR reagents.

-

Sanger sequencing or next-generation sequencing platform.

-

Site-directed mutagenesis kit.

Protocol:

-

Selection of Resistant Clones:

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

-

Sequence the amplified DNA to identify mutations compared to the wild-type replicon sequence. The key resistance mutations for this compound have been identified as M414T and I447F.[1]

-

-

Phenotypic Analysis:

-

Introduce the identified mutations (e.g., M414T, I447F) individually or in combination into a wild-type replicon plasmid using site-directed mutagenesis.

-

Perform a transient replicon assay with the mutant replicons.

-

Determine the EC50 of this compound against the mutant replicons and compare it to the wild-type to confirm the resistance phenotype.

-

In Vivo Efficacy Evaluation (Humanized Mouse Model)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound using a humanized mouse model of HCV infection.

Materials:

-

Immunodeficient mice with human liver engraftment (e.g., uPA-SCID mice).

-

HCV-positive human serum or cell culture-derived HCV.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Blood collection supplies.

-

qRT-PCR reagents for HCV RNA quantification.

Protocol:

-

Infection of Humanized Mice:

-

Inoculate the humanized mice with HCV-positive serum or virus stock.

-